molecular formula C6H4Cl3NO B1388175 (2,3,5-Trichloropyridin-4-yl)methanol CAS No. 1147979-44-9

(2,3,5-Trichloropyridin-4-yl)methanol

Cat. No.: B1388175
CAS No.: 1147979-44-9
M. Wt: 212.5 g/mol
InChI Key: BLYGPJRHCYGHLG-UHFFFAOYSA-N
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Description

(2,3,5-Trichloropyridin-4-yl)methanol is a high-purity chemical intermediate intended for research and development purposes. This multifunctional scaffold is of significant interest in medicinal chemistry and materials science. Compounds within the trichloropyridine family are recognized as valuable precursors for the synthesis of active ingredients . The specific substitution pattern of the chlorine atoms and the hydroxymethyl group on the pyridine ring offers versatile sites for further chemical modification, enabling researchers to develop novel compounds. For instance, structurally similar trichloropyridines are established as key intermediates in the creation of pesticidal agents and are utilized as bridging ligands in the construction of coordination polymers with potential magnetic properties . The presence of the methanol functional group makes it a suitable handle for conjugation or for introducing other complex functionalities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3,5-trichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYGPJRHCYGHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653899
Record name (2,3,5-Trichloropyridin-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147979-44-9
Record name (2,3,5-Trichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polychlorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemistry, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of chlorine atoms onto this ring system profoundly alters its electronic and lipophilic properties, often enhancing metabolic stability and modulating biological activity. (2,3,5-Trichloropyridin-4-yl)methanol emerges as a valuable, functionalized building block within this chemical space. Its strategic placement of a hydroxymethyl group at the 4-position, flanked by chlorine atoms, offers a reactive handle for further synthetic elaboration, making it a molecule of significant interest for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and potential applications as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Physicochemical and Structural Characteristics

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1147979-44-9[4]
Molecular Formula C₆H₄Cl₃NO[4]
Molecular Weight 212.46 g/mol [4]
Appearance Expected to be a white to off-white solid
Purity Typically ≥95%[5]
Melting Point Not experimentally determined; expected to be relatively high for a molecule of its size due to crystalline packing.
Boiling Point Not experimentally determined; expected to be elevated due to polarity and molecular weight.
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO.[3]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis of this compound: A Proposed Two-Step Approach

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature. However, based on established synthetic methodologies for the functionalization of pyridine rings, a plausible and efficient two-step synthesis is proposed, starting from the readily accessible precursor, 2,3,5-trichloropyridine. This approach involves an initial formylation at the 4-position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

Step 1: Synthesis of the Precursor, 2,3,5-Trichloropyridine

The starting material, 2,3,5-trichloropyridine, can be synthesized via several reported methods. One common approach involves the reductive dechlorination of a more highly chlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using zinc dust in a strongly alkaline aqueous solution.[6] Another route involves the cyclization of 2,4,4-trichloro-4-formylbutyronitrile.[7]

A representative protocol for the synthesis from pentachloropyridine is as follows:

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [6]

  • To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.

  • Ensure the initial pH of the mixture is at least 11, preferably between 12 and 14.

  • Heat the mixture to 70°C with vigorous stirring and maintain these conditions for approximately 35 hours.

  • Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble materials.

  • Wash the filter cake with toluene and combine the washings with the filtrate.

  • Concentrate the filtrate by distillation to yield 2,3,5-trichloropyridine.

Causality Behind Experimental Choices:

  • Strongly Alkaline Conditions: Maintaining a high pH (11-14) is crucial to prevent the over-reduction of the tetrachloropyridine to less desirable dichloropyridines, thereby improving the yield of the target 2,3,5-trichloropyridine.[6]

  • Zinc Dust: Zinc is an effective and relatively inexpensive reducing agent for this type of dehalogenation reaction.

  • Water-immiscible Solvent: The use of a solvent like toluene facilitates product extraction and separation from the aqueous phase.

Step 2: Proposed Synthesis of this compound

The introduction of a hydroxymethyl group at the 4-position of 2,3,5-trichloropyridine can be logically achieved through a formylation reaction followed by reduction.

Proposed Experimental Protocol:

Part A: Formylation of 2,3,5-Trichloropyridine

  • Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of 2,3,5-trichloropyridine in anhydrous tetrahydrofuran (THF) to -78°C.

  • Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the 4-position of the pyridine ring.

  • After stirring for a suitable time to ensure complete deprotonation, add a formylating agent, such as N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,3,5-trichloro-4-formylpyridine by column chromatography.

Part B: Reduction to this compound

  • Dissolve the purified 2,3,5-trichloro-4-formylpyridine in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Carefully add water to quench any remaining reducing agent.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validating System and Rationale:

  • Directed Ortho-Metalation: The use of a strong lithium base is a well-established method for the regioselective functionalization of pyridines, particularly at positions ortho to a directing group or at electronically favorable sites.

  • Mild Reduction: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the chloro-substituents on the pyridine ring.

  • Standard Work-up Procedures: The quenching, extraction, and purification steps are standard and reliable methods in organic synthesis to ensure the isolation of a pure product.

Diagram of Proposed Synthesis Workflow:

G start 2,3,5-Trichloropyridine step1 Formylation (n-BuLi or LDA, then DMF) start->step1 intermediate 2,3,5-Trichloro-4-formylpyridine step1->intermediate step2 Reduction (NaBH4, Methanol) intermediate->step2 end This compound step2->end

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₂-OH (methylene protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of 4.5-5.0 ppm.

  • -OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.

  • Pyridine ring proton: A singlet is expected for the single proton on the pyridine ring, likely in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen and chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -CH₂-OH (methylene carbon): A signal is expected in the range of 60-65 ppm.

  • Pyridine ring carbons: Several signals are expected in the aromatic region (120-160 ppm). The carbons attached to chlorine atoms will be significantly downfield.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H stretch (aromatic): A weak absorption band around 3000-3100 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Several absorption bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong absorption band in the 1000-1260 cm⁻¹ region.

  • C-Cl stretch: Strong absorption bands in the 600-800 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.46 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.

Potential Applications in Drug Discovery and Development

The 2,3,5-trichloropyridine scaffold is a key component in a variety of biologically active molecules, particularly in the agrochemical field.[8][9] For instance, it is a precursor to 3,5-dichloro-2-pyridinol, an important intermediate for insecticides and herbicides.[9]

The introduction of a hydroxymethyl group at the 4-position of the 2,3,5-trichloropyridine core in This compound provides a versatile handle for further chemical modifications. This makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine, allowing for the exploration of a wide range of chemical space.

The polychlorinated pyridine motif can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity for cell membrane permeability. Therefore, incorporating this compound into lead compounds could be a strategic approach to optimize their drug-like properties.

Logical Relationship Diagram for Applications:

G start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification aldehyde 2,3,5-Trichloro-4-formylpyridine oxidation->aldehyde ester Ester Derivatives esterification->ester ether Ether Derivatives etherification->ether applications Synthesis of Novel Biologically Active Compounds aldehyde->applications ester->applications ether->applications

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements: H302, H315, H319, H335[4] Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501[4]

Conclusion

This compound is a strategically important, functionalized building block for chemical synthesis. Its polychlorinated pyridine core offers metabolic stability and unique electronic properties, while the hydroxymethyl group provides a versatile point for synthetic diversification. While detailed experimental data on its synthesis and physical properties are still emerging, established chemical principles allow for the confident prediction of its behavior and the development of robust synthetic protocols. For researchers in drug discovery and materials science, this compound represents a valuable tool for the creation of novel and complex molecular entities with potentially enhanced biological or material properties.

References

Sources

discovery and history of (2,3,5-Trichloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the value of a chemical intermediate is not merely in its structure, but in its synthetic accessibility and its potential as a building block for high-value downstream products. This compound is a prime example of such an intermediate, situated at the crossroads of industrial agrochemical synthesis and advanced organic chemistry. This guide is structured to provide not just a repository of information, but a logical narrative that explains the scientific reasoning behind its synthesis and application. We will proceed from the foundational chemistry of its precursor to a detailed, albeit representative, synthetic protocol, and conclude with its role in the broader context of agricultural science. Every step is grounded in established chemical principles and supported by authoritative references to ensure the highest degree of scientific integrity.

The Strategic Importance of Polychlorinated Pyridines: A Historical Context

The story of this compound begins with its precursor, 2,3,5-trichloropyridine. The development of robust and scalable methods for the synthesis of polychlorinated pyridines was a significant focus of industrial chemical research in the latter half of the 20th century. These compounds emerged as crucial intermediates in the production of a wide array of pesticides and herbicides.[1] Patents from this era detail various synthetic routes to 2,3,5-trichloropyridine, highlighting its importance as a foundational scaffold for more complex, biologically active molecules.[2] The strategic placement of chlorine atoms on the pyridine ring creates a unique electronic and steric environment, influencing the molecule's reactivity and the biological activity of its derivatives.

This compound represents a logical and synthetically valuable evolution of the 2,3,5-trichloropyridine core. The introduction of a hydroxymethyl group at the 4-position provides a reactive handle for further chemical transformations, opening up new avenues for the synthesis of novel agrochemicals and pharmaceuticals.

A Proposed Synthesis: From Precursor to Functionalized Intermediate

While a specific, dedicated publication detailing the discovery and synthesis of this compound (CAS: 1147979-44-9) is not prominently available in the surveyed literature, its synthesis can be confidently proposed based on well-established and fundamental reactions in organic chemistry. The most logical and industrially scalable approach involves a two-step sequence starting from 2,3,5-trichloropyridine:

  • Formylation: Introduction of a carbonyl group at the 4-position via a Vilsmeier-Haack reaction to yield 2,3,5-trichloro-4-pyridinecarboxaldehyde.

  • Reduction: Selective reduction of the resulting aldehyde to the primary alcohol, this compound.

Step 1: Vilsmeier-Haack Formylation of 2,3,5-Trichloropyridine

Causality in Experimental Design: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic compounds. The pyridine ring, while generally electron-deficient, can be sufficiently activated for this electrophilic substitution, particularly at the 4-position. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a mixture of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + TCP 2,3,5-Trichloropyridine Intermediate Electrophilic Aromatic Substitution TCP->Intermediate + Vilsmeier Reagent Aldehyde 2,3,5-Trichloro-4- pyridinecarboxaldehyde Intermediate->Aldehyde Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 2,3,5-trichloropyridine.

Experimental Protocol: A Self-Validating System

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, chill N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.

  • Addition of Substrate: Once the Vilsmeier reagent has formed (the mixture typically becomes a thick slurry), add a solution of 2,3,5-trichloropyridine in a suitable solvent (e.g., excess DMF or a chlorinated solvent).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This hydrolyzes the intermediate and quenches the reactive species. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude 2,3,5-trichloro-4-pyridinecarboxaldehyde. The solid product can then be collected by filtration, washed with water, and dried.

Step 2: Selective Reduction of 2,3,5-Trichloro-4-pyridinecarboxaldehyde

Causality in Experimental Design: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical for ensuring selectivity and safety.

  • Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible functional groups (like the chloro-substituents on the pyridine ring). It is also safer to handle than more powerful hydrides and can be used in protic solvents like methanol or ethanol.[3]

  • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ would also be effective but is highly reactive with water and alcohols, requiring strictly anhydrous conditions (typically in ethers like THF or diethyl ether).[4][5] For this transformation, NaBH₄ is the more practical and safer choice.

Reduction_Reaction Aldehyde 2,3,5-Trichloro-4- pyridinecarboxaldehyde Alcohol This compound Aldehyde->Alcohol Hydride Attack NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Aldehyde in Methanol

Caption: Selective reduction of the aldehyde to the target alcohol using sodium borohydride.

Experimental Protocol: A Self-Validating System

  • Reaction Setup: Suspend the 2,3,5-trichloro-4-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 0-5°C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension. The addition should be slow to control the exothermic reaction and any hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for a period, then let it warm to room temperature. Monitor the disappearance of the starting aldehyde by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any excess NaBH₄. Acidify the mixture with dilute hydrochloric acid to neutralize the borate salts.

  • Isolation and Purification: The product, this compound, may precipitate from the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthesis.

Data Presentation: Physical Properties

PropertyExpected Value
CAS Number 1147979-44-9
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol
Appearance White to off-white solid
Melting Point Data not readily available in searched literature
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.

Authoritative Grounding: Expected Spectroscopic Characteristics

While specific spectra for this compound are not available in the searched literature, its structure allows for the confident prediction of its key spectroscopic features based on established principles of NMR, IR, and MS.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the aromatic proton at the 6-position of the pyridine ring.

    • A doublet or singlet (depending on coupling to the hydroxyl proton) for the two protons of the methylene group (-CH₂-).

    • A triplet or broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached chlorine atoms and the hydroxymethyl group.

    • One signal for the methylene carbon (-CH₂OH).

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • Characteristic C-H stretching bands.

    • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

    • Strong C-Cl stretching absorptions.

  • MS (Mass Spectrometry):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 212.46 g/mol .

    • A characteristic isotopic pattern for a molecule containing three chlorine atoms (M⁺, M+2, M+4, M+6 peaks in an approximate ratio of 100:98:32:3).

Applications and Future Outlook

The primary value of this compound lies in its potential as a more advanced intermediate than its precursor, 2,3,5-trichloropyridine. The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities, such as:

  • Halides: Conversion to a chloromethyl or bromomethyl group, creating a potent electrophile for substitution reactions.

  • Ethers: Alkylation or arylation of the hydroxyl group to introduce new side chains.

  • Esters: Esterification to attach various carboxylic acid moieties.

  • Aldehydes/Carboxylic Acids: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, providing access to a different set of derivatives.

This synthetic versatility makes this compound a highly attractive starting material for the discovery of new herbicides and pesticides.[6] By using this intermediate, medicinal and agricultural chemists can efficiently build molecular complexity and explore a wider range of chemical space in the search for new active ingredients.

References

  • Beigmoradi, F., Moghadam, M. R., Bazmandegan-Shamili, A., & Masoodi, H. R. (2023). A Copper-Based Metal-Organic Framework/Molecularly Imprinted Polymer-Modified Graphite Epoxy Composite Electrode for the Electrochemical Detection of Chlorpyrifos and Investigating Optimum Conditions with the aid of Quantum-Mechanical DFT Calculations. Analytical and Bioanalytical Chemistry Research, 10(3), 363-373.
  • Eckert, H., & Haden, E. (2012). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. U.S. Patent No. 8,652,999 B1. Washington, DC: U.S.
  • LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.
  • Martin, P. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • Song, H., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(10), 3649-3655.
  • Chemguide. (n.d.). Reduction of aldehydes and ketones.
  • Zhang, X., & Song, H. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • OpenStax. (2023, September 20). 17.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • Sigma-Aldrich. (n.d.). 2,3,5-Trichloropyridine.
  • Analytical and Bioanalytical Chemistry Research. (2023). Regular Article.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.
  • RSC Publishing. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3.
  • CABI Digital Library. (2020).
  • Kumar, A., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 234-242.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • American Chemical Society. (2025). Synthesis of β-CF3 Ethers by Base-Catalyzed Anti-Markovnikov Addition of Alcohols to Trifluoromethyl Alkenes.
  • BLDpharm. (n.d.). (3-Chloropyridin-4-yl)methanol.
  • Howei Pharm. (n.d.). Cas List Page.

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Methodological & Application

Application Notes and Protocols: (2,3,5-Trichloropyridin-4-yl)methanol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel heterocyclic compounds with unique biological activities is a cornerstone of modern drug discovery and materials science. Polysubstituted pyridines, in particular, serve as privileged scaffolds in a multitude of pharmacologically active agents. (2,3,5-Trichloropyridin-4-yl)methanol is an underexplored yet highly promising building block for the synthesis of diverse heterocyclic systems. The strategic placement of three chlorine atoms on the pyridine ring offers multiple sites for selective functionalization, while the hydroxymethyl group at the 4-position provides a versatile handle for the construction of fused ring systems and other molecular elaborations.

This technical guide provides detailed protocols for the synthesis of this compound from commercially available 2,3,5-trichloropyridine. Furthermore, we present its application in the synthesis of novel furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives. These protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering a practical roadmap to harnessing the synthetic potential of this valuable intermediate.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound is proposed via a two-step sequence involving the formylation of 2,3,5-trichloropyridine at the C-4 position, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 2,3,5-Trichloropyridine-4-carboxaldehyde

Causality of Experimental Choices: The introduction of a formyl group at the C-4 position of the electron-deficient 2,3,5-trichloropyridine ring is challenging. A plausible approach involves metalation at the C-4 position using a strong, non-nucleophilic base at low temperature to prevent side reactions, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the THF to -78 °C using an acetone/dry ice bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred THF.

  • In a separate flask, dissolve 2,3,5-trichloropyridine (1.0 eq) in anhydrous THF (50 mL) and add this solution dropwise to the n-butyllithium solution at -78 °C over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3,5-trichloropyridine-4-carboxaldehyde.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[1]

Experimental Protocol:

  • Dissolve 2,3,5-trichloropyridine-4-carboxaldehyde (1.0 eq) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add water (20 mL) to quench the excess NaBH4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Quantitative Data Summary for the Synthesis of this compound:

StepReactantsKey ReagentsSolventTemperatureTimeExpected Yield
1 2,3,5-Trichloropyridine, DMFn-BuLiTHF-78 °C to RT12 h50-60%
2 2,3,5-Trichloropyridine-4-carboxaldehydeNaBH4Methanol0 °C to RT3 h>90%

Experimental Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A 2,3,5-Trichloropyridine B n-BuLi, THF, -78°C A->B C DMF Quench B->C D Work-up & Purification C->D E 2,3,5-Trichloropyridine-4-carboxaldehyde D->E F 2,3,5-Trichloropyridine-4-carboxaldehyde E->F G NaBH4, Methanol, 0°C F->G H Work-up G->H I This compound H->I

Caption: Synthesis of this compound.

Part 2: Application in the Synthesis of Novel Furo[3,2-c]pyridine Derivatives

The hydroxymethyl group of this compound can be utilized to construct a fused furan ring via an intramolecular cyclization strategy.

Causality of Experimental Choices: The synthesis of the furo[3,2-c]pyridine scaffold can be achieved through a tandem O-alkylation and intramolecular cyclization. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage.[2][3] The subsequent cyclization can be promoted by a suitable base.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (30 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude intermediate, 4-((prop-2-yn-1-yloxy)methyl)-2,3,5-trichloropyridine, can be purified by column chromatography or used directly in the next step.

  • Dissolve the crude intermediate in a suitable solvent such as toluene (50 mL).

  • Add a catalytic amount of a base, for example, potassium tert-butoxide (0.2 eq), to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, wash with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 2,3-dichloro-4H-furo[3,2-c]pyridine derivative.

Quantitative Data Summary for Furo[3,2-c]pyridine Synthesis:

StepReactantKey ReagentsSolventTemperatureTimeExpected Yield
O-alkylation This compoundNaH, Propargyl bromideDMF0 °C to RT12 h70-80%
Cyclization 4-((prop-2-yn-1-yloxy)methyl)-2,3,5-trichloropyridineK-tert-butoxideTolueneReflux4-6 h60-70%

Experimental Workflow for Furo[3,2-c]pyridine Synthesis:

G A This compound B NaH, Propargyl Bromide DMF, 0°C to RT A->B C Intermediate Ether B->C D K-tert-butoxide Toluene, Reflux C->D E Work-up & Purification D->E F Furo[3,2-c]pyridine Derivative E->F

Caption: Synthesis of Furo[3,2-c]pyridine Derivative.

Part 3: Application in the Synthesis of Novel Thieno[3,2-c]pyridine Derivatives

A similar strategy can be employed to synthesize the corresponding thieno[3,2-c]pyridine analogues, which are also of significant interest in medicinal chemistry.[4][5]

Causality of Experimental Choices: The synthesis of the thieno[3,2-c]pyridine core involves the conversion of the hydroxymethyl group to a more reactive leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur source and subsequent intramolecular cyclization.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Wash the reaction mixture with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate intermediate.

  • In a separate flask, dissolve sodium sulfide nonahydrate (Na2S·9H2O, 2.0 eq) in DMF (50 mL).

  • Add the crude tosylate intermediate in DMF (20 mL) to the sodium sulfide solution.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour into water (150 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2,3-dichloro-4H-thieno[3,2-c]pyridine derivative.

Quantitative Data Summary for Thieno[3,2-c]pyridine Synthesis:

StepReactantKey ReagentsSolventTemperatureTimeExpected Yield
Tosylation This compoundTsCl, Et3NDCM0 °C to RT4.5 h>90%
Cyclization Tosylate IntermediateNa2S·9H2ODMF80 °C6 h50-60%

Experimental Workflow for Thieno[3,2-c]pyridine Synthesis:

G A This compound B TsCl, Et3N DCM, 0°C to RT A->B C Tosylate Intermediate B->C D Na2S·9H2O DMF, 80°C C->D E Work-up & Purification D->E F Thieno[3,2-c]pyridine Derivative E->F

Caption: Synthesis of Thieno[3,2-c]pyridine Derivative.

Conclusion

This compound is a highly functionalized and versatile building block that opens avenues to a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis of this key intermediate and its subsequent elaboration into furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds. The presence of the remaining chlorine atoms on the newly formed bicyclic systems offers further opportunities for diversification through cross-coupling reactions or nucleophilic aromatic substitutions, making this a rich area for further exploration in the pursuit of new chemical entities with potential applications in medicine and materials science.

References

  • Sharvit, J., Lubetzky, D., & Pereferkovich, A. A. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Retrieved from [Link]

  • Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.
  • Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
  • Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. (n.d.). Google Patents.
  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds. (n.d.). Google Patents.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Department of Medicinal and Applied Chemistry, Kaohsiung Medical University. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (n.d.). [Link]

  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022, August 5). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Reaction of (2,3,5-Trichloropyridin-4-yl)methanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

(2,3,5-Trichloropyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The highly functionalized pyridine core, featuring three chlorine substituents and a primary alcohol, offers multiple avenues for synthetic elaboration. The electron-deficient nature of the trichloropyridine ring significantly influences the reactivity of the 4-methanol group, making it a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, complete with detailed mechanistic insights and practical, field-proven protocols.

The strategic importance of this scaffold lies in its prevalence in a range of biologically active molecules. The pyridine moiety is a common feature in FDA-approved drugs, and its substitution pattern can profoundly impact pharmacological properties.[1] The ability to selectively modify the 4-position of the 2,3,5-trichloropyridine core allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This document will detail a two-step strategy for the nucleophilic functionalization of this compound. The initial step involves the activation of the primary alcohol to a more reactive leaving group, followed by nucleophilic displacement. This approach circumvents the poor leaving group ability of the hydroxyl group and enables a broader scope of nucleophiles to be employed.

Strategic Activation of the Hydroxymethyl Group: The Gateway to Functionalization

The hydroxyl group of this compound is a poor leaving group for direct nucleophilic substitution. Therefore, a crucial first step is its conversion into a more reactive electrophile. The two most common and effective strategies are chlorination to form (4-(chloromethyl)-2,3,5-trichloropyridine) and sulfonylation to yield a tosylate or mesylate ester.

Chlorination with Thionyl Chloride: A Robust and Direct Activation

The reaction of primary alcohols with thionyl chloride (SOCl₂) is a classic and efficient method for their conversion to the corresponding alkyl chlorides.[2] This transformation proceeds with high yield and is generally applicable to a wide range of substrates, including those with electron-deficient aromatic rings.

Mechanism of Chlorination:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. In the presence of a base like pyridine, the mechanism is typically a clean Sₙ2 reaction with inversion of configuration. For a primary alcohol like this compound, this stereochemical consideration is not relevant.

G cluster_0 Activation of Hydroxyl Group Alcohol This compound Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product (4-(Chloromethyl)-2,3,5-trichloropyridine) Intermediate->Product + Cl⁻ Chloride Cl⁻ SO2 SO₂ HCl HCl

Figure 1: Chlorination of this compound.

Experimental Protocol: Synthesis of (4-(Chloromethyl)-2,3,5-trichloropyridine)

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Thionyl chloride (SOCl₂)1.2 - 1.5 eqUse in excess to ensure complete conversion.
SolventAnhydrous Dichloromethane (DCM) or ChloroformEnsure solvent is dry to prevent hydrolysis of SOCl₂.
Temperature0 °C to room temperatureThe reaction is exothermic.
Reaction Time1 - 4 hoursMonitor by TLC.
Work-upAqueous sodium bicarbonate wash, brine wash, dry over Na₂SO₄Neutralizes excess acid and removes water.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4-(chloromethyl)-2,3,5-trichloropyridine).

  • The product can be purified by column chromatography on silica gel if necessary.

Tosylation/Mesylation: Generating a Superior Leaving Group

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), provides an excellent leaving group for subsequent Sₙ2 reactions.[3] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine or triethylamine.[4][5]

Mechanism of Tosylation:

The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base neutralizes the HCl generated during the reaction. The stereochemistry at the carbon bearing the oxygen is retained in this step.

G cluster_1 Formation of Tosylate Ester Alcohol This compound Tosylate (2,3,5-Trichloropyridin-4-yl)methyl tosylate Alcohol->Tosylate + TsCl, Pyridine TsCl TsCl Base Pyridine Pyridinium Pyridinium Chloride

Figure 2: Tosylation of this compound.

Experimental Protocol: Synthesis of (2,3,5-Trichloropyridin-4-yl)methyl tosylate

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
p-Toluenesulfonyl chloride (TsCl)1.2 eqEnsure high purity.
Pyridine or Triethylamine1.5 - 2.0 eqActs as both solvent and base.
SolventAnhydrous Dichloromethane (DCM)Optional, can be run neat in pyridine.
Temperature0 °C to room temperatureControl exotherm.
Reaction Time4 - 12 hoursMonitor by TLC.
Work-upDilute HCl wash, water wash, brine wash, dry over Na₂SO₄Removes excess base.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of alcohol) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The product can be purified by recrystallization or column chromatography.

Nucleophilic Substitution Reactions with Activated (2,3,5-Trichloropyridin-4-yl)methyl Derivatives

Once the hydroxyl group has been converted to a good leaving group (Cl or OTs), a wide array of nucleophiles can be introduced via an Sₙ2 reaction. The electron-withdrawing nature of the trichloropyridine ring can potentially activate the benzylic-like position, facilitating this substitution.

A Note on Ring Substitution: It is important to consider the possibility of nucleophilic aromatic substitution (SₙAr) on the pyridine ring, where a nucleophile displaces one of the chlorine atoms.[6][7][8][9][10] Generally, SₙAr reactions on chloropyridines require harsh conditions (high temperatures and/or strong bases). The Sₙ2 reaction at the 4-methyl position is expected to be kinetically favored under milder conditions due to the lower activation energy of displacing a good leaving group from a primary carbon compared to breaking the aromaticity of the pyridine ring. However, for very strong and/or hindered nucleophiles, or at elevated temperatures, SₙAr may become a competitive side reaction. Careful control of reaction conditions is therefore crucial.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide.[11][12][13][14][15]

Mechanism:

This is a classic Sₙ2 reaction where the alkoxide ion acts as the nucleophile.

G cluster_2 Williamson Ether Synthesis Activated (4-(Chloromethyl)-2,3,5-trichloropyridine) Ether (4-((Alkoxy)methyl)-2,3,5-trichloropyridine) Activated->Ether + R-O⁻Na⁺ Alkoxide R-O⁻Na⁺ Salt NaCl G cluster_3 Amine Synthesis Activated (4-(Chloromethyl)-2,3,5-trichloropyridine) Amine_Product (N-((2,3,5-Trichloropyridin-4-yl)methyl)-R¹,R²-amine) Activated->Amine_Product + R¹R²NH Amine_Nu R¹R²NH Salt R¹R²NH₂⁺Cl⁻ G cluster_4 Thioether Synthesis Activated (4-(Chloromethyl)-2,3,5-trichloropyridine) Thioether (4-((Alkylthio)methyl)-2,3,5-trichloropyridine) Activated->Thioether + R-S⁻Na⁺ Thiolate R-S⁻Na⁺ Salt NaCl

Sources

Technical Guide for (2,3,5-Trichloropyridin-4-yl)methanol: Safety Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

(2,3,5-Trichloropyridin-4-yl)methanol is a halogenated pyridine derivative. Its structural backbone, 2,3,5-trichloropyridine, is a known and important intermediate in the synthesis of pesticides and pharmaceuticals.[1] The presence of the trichlorinated pyridine ring and a hydroxymethyl group suggests its utility as a versatile building block in medicinal chemistry and agrochemical research, likely for introducing a functionalized, electron-deficient pyridine moiety into larger molecules.

Given its structure as a polychlorinated aromatic compound, this compound should be handled with the assumption of significant biological activity and potential toxicity. Chloropyridines are noted for their general resistance to microbial degradation, indicating that this compound may be persistent in the environment. This guide provides a framework for its safe handling, use in typical laboratory applications, and disposal.

Chemical Identity:

Property Value Source
IUPAC Name This compound -
CAS Number 1147979-44-9 [2]
Molecular Formula C₆H₄Cl₃NO [2]
Molecular Weight 212.46 g/mol [2]
Purity ≥95% (Typical) [3]

| Recommended Storage | Sealed in a dry environment at 2-8°C |[2] |

Hazard Assessment and GHS Classification

Based on supplier safety information, this compound is classified with the following hazards.[2] This profile is consistent with data for structurally similar compounds like (2-Chloropyridin-4-yl)methanol.[4]

GHS PictogramSignal WordHazard ClassHazard Statement

Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[2]

Inferred Toxicological Properties:

  • Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities may cause significant adverse health effects.[2]

  • Dermal and Eye Irritation: As a skin and serious eye irritant, direct contact is expected to cause redness, inflammation, and potential damage to tissues.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols will likely irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]

  • Environmental Fate: Chlorinated pyridines are generally resistant to biodegradation and can persist in the environment.[5][6] Therefore, releases to soil or water should be strictly avoided.

Emergency First Aid Protocols

Immediate and appropriate first aid is critical upon any exposure. Always have the Safety Data Sheet (or this guide) available for emergency responders.

  • General Advice: Move the victim out of the danger zone. If symptoms persist, seek immediate medical attention. Show this safety guide to the doctor in attendance.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7]

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7]

Laboratory Handling and Storage Protocols

A systematic approach to handling is essential to minimize exposure risk. The following protocols are mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical and use appropriate barriers.

  • Ventilation: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved safety goggles or a face shield if there is a splash hazard.Protects against serious eye irritation (H319).[7]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for neat transfers.Protects against skin irritation (H315).[8]
Skin and Body Protection A flame-retardant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.Prevents accidental skin contact.
Respiratory Protection Not required if work is performed within a certified fume hood.A fume hood provides adequate protection against respiratory irritation (H335).
Workflow for Safe Handling and Dispensing

The following diagram outlines the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal prep1 Don full PPE: Lab Coat, Goggles, Gloves prep2 Verify Fume Hood is Operational (Check Airflow) prep1->prep2 prep3 Assemble all necessary equipment (Spatula, Weigh Paper, Glassware) prep2->prep3 handle1 Transfer chemical container to fume hood prep3->handle1 Proceed to handling handle2 Carefully open container. Weigh desired amount onto weigh paper or into a vial handle1->handle2 handle3 Transfer solid to reaction vessel inside the fume hood handle2->handle3 handle4 Securely close primary container and clean spatula handle3->handle4 clean1 Wipe down work surface in fume hood handle4->clean1 Proceed to cleanup clean2 Dispose of contaminated weigh paper, wipes, and gloves in designated solid hazardous waste container clean1->clean2 clean3 Remove PPE in correct order (Gloves first) clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2] Keep away from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases. The pyridine nitrogen can act as a base, and the hydroxyl group can react with acids or strong bases.[7]

  • Hazardous Decomposition: Thermal decomposition may produce toxic fumes of hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).

Accidental Release and Waste Disposal

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Contain: If safe to do so, prevent further spread. For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for large spills.

  • Neutralize & Clean: For small spills within a fume hood, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be disposed of in a clearly labeled hazardous waste container.

  • Environmental Precaution: Due to the persistence of chloropyridines, do not dispose of this chemical down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Application Notes: General Protocol for Use in a Suzuki Coupling Reaction

This compound is a functionalized building block. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution or cross-coupling reactions, which are common in drug discovery.[9][10] The following is a representative, general protocol for its use in a Suzuki cross-coupling reaction. Note: This is a template; the specific catalyst, base, solvent, and temperature must be optimized for each unique substrate.

Objective

To couple this compound with an arylboronic acid at one of the chloro-positions to demonstrate its utility as a synthetic intermediate.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser)

Experimental Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification setup1 To a Schlenk flask, add: This compound (1.0 eq) Arylboronic acid (1.1-1.5 eq) Base (2.0-3.0 eq) setup2 Add Palladium catalyst (0.01-0.05 eq) setup1->setup2 setup3 Seal the flask with a septum setup2->setup3 setup4 Evacuate and backfill the flask with N₂ or Ar (3 cycles) setup3->setup4 react1 Add degassed solvent(s) via syringe setup4->react1 Introduce solvent react2 Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Cool reaction to room temperature react3->workup1 Upon completion workup2 Quench with water and extract with an organic solvent (e.g., EtOAc) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo workup2->workup3 workup4 Purify the crude product via column chromatography workup3->workup4

Caption: General workflow for a Suzuki coupling reaction.

Causality and Experimental Choices
  • Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Performing the reaction under nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducibility.

  • Degassed Solvents: Dissolved oxygen in solvents can also oxidize the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is a critical step for successful cross-coupling.

  • Choice of Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact reaction efficiency and should be screened.

  • Monitoring Progress: Regular monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the reaction's endpoint, preventing the formation of degradation byproducts from prolonged heating.

References

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Spartan. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CA1123836A - Process for producing 2,3,5-trichloropyridine....
  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.... Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for - METHANOL SYNTHESIS. Retrieved from [Link]

  • Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting failed reactions involving (2,3,5-Trichloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for (2,3,5-Trichloropyridin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this highly functionalized building block. Our goal is to provide you with the causal insights and practical solutions needed to troubleshoot and optimize your synthetic routes.

Section 1: Starting Material Integrity & Characterization (FAQs)

The success of any reaction is fundamentally tied to the quality of the starting materials. This compound is a crystalline solid, but its stability and purity can be influenced by its synthesis and storage.

Q1: How can I verify the identity and purity of my this compound before starting my reaction?

Answer: A multi-point verification is crucial. Do not rely solely on the label.

  • Physical Properties: Confirm the appearance and melting point. Significant deviation from the expected values for a white to off-white solid with a melting point of 46-49°C may indicate impurities.

  • Chromatographic Analysis: A simple Thin Layer Chromatography (TLC) or a more robust HPLC/UPLC analysis can quickly reveal the presence of multiple components. Develop a standard method for your lab (e.g., using a mobile phase of ethyl acetate/hexanes) to use as a consistent quality check.

  • Spectroscopic Confirmation:

    • ¹H NMR: This is the most powerful tool. Confirm the expected signals for the methylene protons (-CH₂OH) and the aromatic proton. The presence of unexpected signals suggests impurities. The solvent of choice for analysis is typically deuterated methanol or chloroform.

    • Mass Spectrometry (MS): Confirm the molecular ion peak to verify the molecular weight.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1147979-44-9
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol Calculated
Appearance White to Almost white powder to crystal
Melting Point 46.0 to 49.0 °C
Solubility Soluble in Methanol
Q2: My reaction is failing. Could impurities in the starting material be the cause?

Answer: Absolutely. The synthesis of the parent heterocycle, 2,3,5-Trichloropyridine, can involve harsh conditions and multiple steps, leading to residual impurities that can interfere with subsequent reactions.[1][2][3]

Common Impurity Classes and Their Impact:

  • Residual Acids (e.g., HCl): The final step in many heterocyclic syntheses involves treatment with acid.[3] Residual acid can neutralize basic reagents, inhibit base-catalyzed reactions, or promote unwanted side reactions like dehydration.

  • Over-chlorinated/Under-chlorinated Pyridines: Incomplete or overly aggressive chlorination can lead to related pyridine species (e.g., tetrachloropyridines or dichloropyridines).[4] These impurities can complicate purification and may have different reactivity profiles.

  • Solvents from Synthesis/Purification: Residual solvents can affect the solubility of your reagents and, in some cases, participate in the reaction.

Section 2: Troubleshooting Common Reaction Failures

The reactivity of this compound is dominated by the primary alcohol function, but is significantly influenced by the electron-withdrawing nature of the three chlorine atoms and the pyridine ring.

A. Reaction Type: O-Alkylation / Etherification

This reaction typically involves deprotonating the alcohol with a base followed by reaction with an alkyl halide.

Problem: Low or no conversion to the desired ether product.

This is a common failure point. The workflow below provides a systematic approach to identifying the root cause.

G Workflow: Troubleshooting Failed O-Alkylation start Low / No Ether Product q1 Step 1: Verify Base Efficacy Is your base strong enough and non-nucleophilic? start->q1 sol1_yes Base is appropriate (e.g., NaH). Proceed to next step. q1->sol1_yes Yes sol1_no Action: Switch to a stronger, non-nucleophilic base. Avoid NaOH, KOtBu if SNAr is possible. Ensure base is fresh and anhydrous. q1->sol1_no No q2 Step 2: Assess Deprotonation Did the alcohol fully convert to the alkoxide? sol1_yes->q2 sol2_yes Deprotonation is complete. Proceed to next step. q2->sol2_yes Yes sol2_no Action: Increase reaction time/temp for deprotonation. Use a more polar aprotic solvent (e.g., DMF, DMSO). Ensure starting material is dry. q2->sol2_no No q3 Step 3: Check Electrophile & Conditions Is the alkyl halide reactive? Is the temperature appropriate? sol2_yes->q3 sol3_yes Conditions seem correct, but reaction still fails. Consider side reactions. q3->sol3_yes Yes sol3_no Action: Use a more reactive electrophile (I > Br > Cl). Increase reaction temperature after alkoxide formation. Add a phase-transfer catalyst for biphasic systems. q3->sol3_no No end_node Potential Issue: Side Reaction or Decomposition Consider SNAr on pyridine ring or thermal breakdown. sol3_yes->end_node

Caption: Troubleshooting workflow for O-Alkylation reactions.

Causality Explained:

  • Base Selection: The pKa of the alcohol is lowered by the electron-withdrawing pyridine ring, but a strong base like Sodium Hydride (NaH) in an aprotic solvent (THF, DMF) is still required to ensure complete deprotonation. Weaker or nucleophilic bases (like NaOH) can lead to incomplete reactions or unwanted side reactions, such as nucleophilic aromatic substitution (SNAr) on the pyridine ring.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the alkoxide, leaving the oxygen anion more naked and nucleophilic.

  • Temperature: Deprotonation may be slow at room temperature and may require gentle heating. Once the alkoxide is formed, the subsequent alkylation step may also require heating to proceed at a reasonable rate.

B. Reaction Type: Oxidation to Aldehyde

Converting the primary alcohol to the corresponding aldehyde, (2,3,5-Trichloropyridine-4-carbaldehyde), is a key transformation.

Problem: No reaction, over-oxidation to the carboxylic acid, or complex mixture.

Table 2: Troubleshooting Guide for Oxidation Reactions

ObservationPotential CauseRecommended Action & Rationale
No Reaction / Starting Material Recovered Insufficiently powerful oxidant. Switch to a more potent oxidant system. For electron-deficient substrates, milder reagents like PCC may be sluggish. Consider a Swern or Dess-Martin periodinane (DMP) oxidation.
Low Temperature. Some oxidations, particularly Swern, require careful temperature control but must reach a sufficient temperature for the final elimination step to occur. Ensure you are following the temperature profile correctly.
Product is the Carboxylic Acid Over-oxidation. This occurs with strong, non-specific oxidants (e.g., KMnO₄, Jones reagent) or if water is present in the reaction. Solution: Use an anhydrous oxidant specifically for aldehydes (PCC, DMP, Swern). Ensure all glassware and solvents are rigorously dried.
Dark Brown/Black Reaction Mixture Decomposition. Polychlorinated aromatic systems can be susceptible to decomposition under harsh conditions (strong acid/base or high heat).[5] Solution: Use buffered or milder oxidation conditions (e.g., DMP is often near-neutral). Maintain strict temperature control.
C. Reaction Type: Conversion to Alkyl/Aryl Chloride

A common follow-on reaction is the conversion of the alcohol to a more reactive chloromethyl group.

Problem: Reaction stalls or gives low yield of the desired chloride.

Insight from Literature: The treatment of pyridyl methanols with reagents like tosyl chloride (TsCl) in the presence of a base like pyridine or DMAP can directly yield the corresponding chloride instead of the expected tosylate.[6] This occurs because the intermediate tosylate is highly activated towards SN2 displacement by chloride ions present in the reaction mixture (often from the tosyl chloride or a hydrochloride salt of the base).

Troubleshooting Steps:

  • Maximize Chloride Source: If direct chlorination is the goal, using thionyl chloride (SOCl₂) or oxalyl chloride/DMF (Vilsmeier-Haack conditions) is more direct and higher-yielding. If using the TsCl method, consider adding a soluble chloride salt (e.g., LiCl) to accelerate the displacement of the intermediate tosylate.

  • Control Temperature: The reaction with SOCl₂ can be exothermic. Running the reaction at 0°C and allowing it to slowly warm to room temperature can prevent the formation of dark, polymeric byproducts.

  • Quenching: The reaction should be quenched carefully by pouring it over ice water or a cold, dilute bicarbonate solution to neutralize excess acid and acidic byproducts.

Section 3: General Troubleshooting & FAQs
Q3: My reaction mixture has turned dark brown or black. What happened and is it salvageable?

Answer: A dark color change often indicates decomposition of the starting material or product. Polychlorinated aromatic compounds can undergo degradation, especially at elevated temperatures or in the presence of strong bases or acids.[5][7]

  • Diagnosis: Take a small aliquot of the reaction, quench it, and analyze it by TLC or LC-MS. If you see a complex smear of products with no clear spot for your desired compound, the reaction has likely failed due to decomposition.

  • Salvageability: It is often very difficult to isolate the desired product from this type of complex mixture. It is usually more efficient to restart the reaction under milder conditions.

  • Prevention:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Use Milder Reagents: Opt for less aggressive bases or oxidants.

    • Inert Atmosphere: For sensitive reactions, ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

Q4: What are the best practices for work-up and purification?

Answer: The pyridine nitrogen adds a layer of complexity to the work-up.

  • pH-Controlled Extraction: The basicity of the pyridine nitrogen is significantly reduced by the three chlorine atoms, but it can still be protonated. Use this to your advantage. A patent for a complex synthesis involving a chlorinated heterocycle highlights the utility of sequential washes at basic and acidic pH to remove different types of impurities.[8]

    • Wash with aqueous sodium bicarbonate to remove acidic impurities.

    • Wash with dilute acid (e.g., 1M HCl) to remove basic impurities. Your product may partition into the aqueous layer if it becomes protonated, so be sure to check both layers by TLC before discarding.

    • Finish with a brine wash to help break emulsions and remove water.

  • Chromatography:

    • Silica Gel: Standard silica gel chromatography is typically effective. The polar nature of the pyridine ring means that a mobile phase containing a polar component (e.g., ethyl acetate in hexanes) will be required.

    • Tailing: The basic nitrogen can interact with acidic silanol groups on the silica surface, causing peaks to "tail." This can be suppressed by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase.

Section 4: Safety & Handling
  • This compound and its derivatives should be handled with care. Chlorinated organic compounds are generally considered hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological information before use.

References
  • Zhang X., Song H. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • Li J., et al. (2020). Synthetic method of 2,3, 5-trichloropyridine.
  • Zhang L., et al. (2017). Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. Chemosphere, 185, 108-115. [Link]

  • Gorbunova T. I., et al. (2023). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives. Russian Journal of General Chemistry, 93(12), 3237-3245. [Link]

  • Sharvit J., et al. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase.
  • Ciba-Geigy AG. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • Aladin D. Y., et al. (2020). Studies of the effectiveness of the chemical decomposition of polychlorinated biphenyls in alluvial meadow soils in situ under the influence of special physicochemical active compounds. IOP Conference Series: Earth and Environmental Science, 421, 022026. [Link]

  • Bertolesi R., et al. (2020). Process for the preparation of Ticagrelor.
  • Harrowven D. C., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate Publication. [Link]

  • Shindo Y., et al. (1980). Hydrothermal Decomposition of Polychlorinated Biphenyls. Environmental Science & Technology, 14(5), 599-600. [Link]

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preventing decomposition of (2,3,5-Trichloropyridin-4-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for (2,3,5-Trichloropyridin-4-yl)methanol. As Senior Application Scientists, we understand the unique challenges this highly functionalized molecule presents. Its electron-deficient pyridine ring, substituted with three chlorine atoms, is highly activated towards certain transformations, while the primary alcohol offers a versatile handle for further synthesis. However, this reactivity also makes the molecule susceptible to decomposition under various conditions.

This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of this compound in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black upon heating. What is happening?

A1: The development of a dark coloration is a common indicator of decomposition, often due to a combination of factors including thermal instability and side reactions. The highly chlorinated pyridine ring is electron-deficient, and at elevated temperatures, it can become susceptible to polymerization or other complex degradation pathways.[1][2]

Core Causality:

  • Thermal Stress: Many chlorinated aromatic compounds have limited thermal stability.[3] Elevated temperatures can provide the activation energy needed for unwanted side reactions.

  • Atmospheric Oxygen: The hydroxymethyl group can be oxidized, especially at higher temperatures. This oxidation can initiate a cascade of further decomposition reactions.

  • Trace Impurities: Acidic or basic impurities in your reagents or solvents can catalyze decomposition pathways.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Use a precisely controlled heating mantle or oil bath.

  • Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the alcohol. This is a critical and non-negotiable step.

  • Solvent & Reagent Purity: Use high-purity, anhydrous solvents. Ensure your other reagents are free from acidic or basic residues that could promote degradation.

Q2: I am attempting a nucleophilic substitution on the pyridine ring, but I am seeing low yield and multiple unidentified byproducts. What is the likely issue?

A2: This is a classic challenge with multifunctional molecules. The issue likely stems from competing reactions involving either the hydroxymethyl group or undesired reactions on the pyridine ring itself. The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), but the conditions required can often trigger decomposition.[4][5][6][7]

Core Causality:

  • Hydroxymethyl Reactivity: The alcohol's proton is acidic and can be deprotonated by basic nucleophiles or bases added to the reaction, forming an alkoxide. This can lead to unwanted O-alkylation or other side reactions.

  • Competing Nucleophilic Attack: Strong nucleophiles can potentially attack the hydroxymethyl carbon or participate in undesired SNAr reactions at multiple positions on the ring, although the 2- and 4-positions are generally most activated.[4]

  • Harsh Conditions: The conditions often used for SNAr (high temperatures, strong bases) can cause the decomposition described in Q1.

Solution: A Protection-Reaction-Deprotection Strategy The most robust solution is to temporarily "mask" the reactive hydroxymethyl group with a protecting group.[8][9] This prevents it from interfering with the desired ring substitution.

Troubleshooting Guide: Common Experimental Issues
Symptom Observed Potential Root Cause Recommended Solution & Rationale
Formation of an Aldehyde or Carboxylic Acid Impurity Oxidation of the primary alcohol.Operate under a strict inert atmosphere (N₂ or Ar). Avoid oxidizing agents and ensure solvents are degassed. The hydroxymethyl group is susceptible to oxidation, which can be catalyzed by trace metals or air.[10][11]
Reaction Fails to Proceed or is Sluggish Insufficient activation of the pyridine ring or inappropriate solvent.For SNAr reactions, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to stabilize the charged Meisenheimer intermediate.[5][7] Ensure your base is strong enough if proton abstraction is necessary.
Loss of a Chlorine Atom and Replacement by Hydrogen Reductive dehalogenation.Avoid strong reducing agents (e.g., certain hydrides) unless this is the desired outcome. Some catalytic hydrogenation conditions (e.g., Pd/C with H₂) can also cause dehalogenation.
Inconsistent Results Between Batches Variable moisture content in reagents or solvents.Use anhydrous solvents and dry glassware thoroughly. Moisture can hydrolyze reagents and alter the reaction pH, impacting stability.[12]
Core Workflow: Protecting the Hydroxymethyl Group for Ring Functionalization

To perform chemistry on the trichloropyridine ring without interference from the hydroxymethyl group, a protection strategy is essential. A silyl ether is an excellent choice due to its ease of installation, general stability, and mild deprotection conditions.

Diagram: Protection-Reaction-Deprotection Workflow

Below is a conceptual workflow illustrating this essential strategy.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ring Functionalization cluster_2 Step 3: Deprotection Start This compound Protected TBDMS-Protected Intermediate Start->Protected TBDMS-Cl, Imidazole, DMF Reacted Functionalized Intermediate Protected->Reacted Nucleophile (e.g., R-NH₂), Base, Heat Final Final Product Reacted->Final TBAF or HCl

Caption: A standard workflow for modifying the pyridine ring.

Experimental Protocol: Protection with tert-Butyldimethylsilyl (TBDMS) Group

This protocol details the formation of a TBDMS ether, a common and robust protecting group for alcohols.[13]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. Add TBDMS-Cl (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

With the alcohol protected, you can now proceed with your desired nucleophilic substitution reaction on the pyridine ring. After the ring has been functionalized, the TBDMS group can be easily removed with a fluoride source (like TBAF in THF) or under acidic conditions (like dilute HCl in methanol).

Advanced Troubleshooting: Mechanistic Considerations

Understanding the potential decomposition pathways is key to proactive prevention.

Diagram: Potential Decomposition Pathways

G cluster_oxidation Oxidative Pathway cluster_nucleophilic Nucleophilic Attack cluster_thermal Thermal/Acidic Stress Start This compound Aldehyde Trichloropyridine-4-carbaldehyde Start->Aldehyde [O] (e.g., Air, heat) SNAr Ring Substitution Product (Displacement of Cl) Start->SNAr Nu⁻ / Base (on Ring) O_Alk O-Alkylation Product (Ether formation) Start->O_Alk Nu⁻ / Base (on -CH₂OH) Polymer Polymerization/ Charring Start->Polymer High Temp Strong Acid/Base Acid Trichloropyridine-4-carboxylic acid Aldehyde->Acid [O]

Caption: Major degradation routes for the target molecule.

  • Oxidative Pathway: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and then to the carboxylic acid. This is often facilitated by heat and the presence of atmospheric oxygen.

  • Nucleophilic Attack: As discussed, nucleophiles can attack the electron-deficient ring (SNAr) or the alcohol (or its conjugate base). Without protection, a mixture of products is highly likely. The pyridine nitrogen makes the ring's carbon atoms electrophilic, facilitating attack by nucleophiles.[4]

  • Thermal/Acidic Stress: Harsh conditions can lead to complex, often uncharacterizable degradation products (tar/polymer). Chlorinated compounds can also release HCl at high temperatures, which can further catalyze decomposition.[3]

By understanding these competing pathways, you can better design your experimental conditions—employing an inert atmosphere, moderate temperatures, and appropriate protection strategies—to favor your desired transformation and ensure the integrity of your valuable molecule.

References
  • CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • US4111938A - Preparation of 2,3,5-trichloropyridine.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine . PrepChem.com. [Link]

  • Pyridine methanol chlorinations . ResearchGate. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Bacterial degradation of chlorophenols and their derivatives . PMC - PubMed Central. [Link]

  • Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 . NIH. [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles . PMC - NIH. [Link]

  • (PDF) Reaction mechanism of methanol decomposition on Pt-based model catalysts: A theoretical study . ResearchGate. [Link]

  • Degradation of Chlorothalonil by Catalytic Biomaterials . MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Temperature and Photodegradation Effects on the Stability of Cloquintocet-mexyl as Herbicide Safener . ResearchGate. [Link]

  • Catalytic oxidation of methanol on Pt/X (X = CaTP, NaTP) electrodes in sulfuric acid solution . [Link]

  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization . PubMed. [Link]

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol . PMC - PubMed Central. [Link]

  • Protecting Groups . Organic Synthesis. [Link]

  • The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst . Catalysis Science & Technology (RSC Publishing). [Link]

  • nucleophilic aromatic substitutions . YouTube. [Link]

  • Chapter 4 Methanol Decomposition and Oxidation . Refubium. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . [Link]

  • Catalytic Decomposition of 2% Methanol in Methane over Metallic Catalyst by Fixed-Bed Catalytic Reactor . MDPI. [Link]

  • Protecting Groups List . SynArchive. [Link]

  • Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting | Request PDF . ResearchGate. [Link]

  • CN1757665A - Thermal stabilizer compositions for halogen-containing vinyl polymers.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? . Chemistry Stack Exchange. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Methanol Synthesis and Decomposition Reactions Catalyzed by a Model Catalyst Developed from Bis(1,5-diphenyl-1,3,5-pentanetrionato)dicopper(II)/Silica . PMC - NIH. [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib . PubMed. [Link]

  • 16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Protecting group . Wikipedia. [Link]

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  • Oxidation with Chlorine /Pyridine Complexes . Wordpress. [Link]

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Technical Support Center: Synthesis of (2,3,5-Trichloropyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,3,5-Trichloropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to address specific challenges you may encounter during your experiments.

Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that can be approached through several alternative routes. The primary challenge lies in the introduction of a functional group at the C-4 position of the highly electron-deficient 2,3,5-trichloropyridine ring, followed by its conversion to a hydroxymethyl group. This guide will focus on two plausible synthetic pathways:

  • Route A: Post-Cyclization Functionalization. This is a classical approach where the 2,3,5-trichloropyridine core is first synthesized and subsequently functionalized at the 4-position.

  • Route B: Pre-Cyclization Functionalization. This alternative strategy involves the synthesis of an acyclic precursor that already contains the necessary carbon framework, which is then cyclized to form the target pyridine derivative.

Below, we address common issues associated with each of these routes.

Route A: Post-Cyclization Functionalization

This route involves the initial synthesis of 2,3,5-trichloropyridine, followed by the introduction of a functional group at the 4-position and its subsequent reduction.

Route A A Starting Materials (e.g., Pentachloropyridine) B 2,3,5-Trichloropyridine A->B Dechlorination C 2,3,5-Trichloropyridine-4-carbonitrile B->C Cyanation D 2,3,5-Trichloropyridine-4-carboxylic acid C->D Hydrolysis E This compound D->E Reduction

Diagram 1: Workflow for Post-Cyclization Functionalization (Route A).
Troubleshooting Guide: Route A

Step 1: Synthesis of 2,3,5-Trichloropyridine

  • Q1: My dechlorination of pentachloropyridine with zinc dust is giving low yields of 2,3,5-trichloropyridine. What are the common causes?

    A1: Low yields in this reaction are often attributed to several factors:

    • pH Control: The reaction is highly sensitive to pH. It is crucial to maintain a strongly alkaline medium (pH 11-14).[1] At lower pH values, over-reduction to dichloropyridines can occur, diminishing the yield of the desired trichlorinated product.[1]

    • Zinc Activation: The surface of the zinc dust may be passivated by oxides. Pre-activation of zinc with dilute HCl or mechanical agitation can improve its reactivity.

    • Reaction Time and Temperature: The reaction can be slow, sometimes requiring up to 120 hours for completion.[1] Ensure the reaction is proceeding to completion by monitoring with GC-MS. The optimal temperature is typically the reflux temperature of the solvent mixture.[1]

  • Q2: I am observing significant amounts of byproducts in my synthesis of 2,3,5-trichloropyridine from 2-chloropyridine. How can I improve selectivity?

    A2: The multi-step synthesis from 2-chloropyridine involves the formation of a 2-alkoxypyridine intermediate, followed by chlorination.[2] To improve selectivity:

    • Control of Chlorination: The chlorination steps are critical. Ensure precise temperature control as described in the patent literature, typically between 10-30°C for the second step.[2]

    • Choice of Chlorinating Agent: The final chlorination step often employs a Vilsmeier-Haack type reaction. The choice of chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and the reaction temperature (50-80°C) are crucial for high yields and purity.[2]

Step 2: Functionalization at the C-4 Position

  • Q3: I am struggling to introduce a cyano group at the 4-position of 2,3,5-trichloropyridine. What are some effective methods?

    A3: Direct cyanation of the unsubstituted 4-position of 2,3,5-trichloropyridine is challenging due to the electron-deficient nature of the ring. A more reliable approach is to start with a precursor that already has a leaving group at the 4-position, such as 2,3,5,6-tetrachloropyridine. The chlorine atom at the 4-position is the most susceptible to nucleophilic substitution. Reacting 2,3,5,6-tetrachloropyridine with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures can yield 2,3,5-trichloropyridine-4-carbonitrile.

  • Q4: My hydrolysis of the 4-carbonitrile to the carboxylic acid is incomplete or leads to decomposition.

    A4: The hydrolysis of a nitrile on a highly chlorinated pyridine ring can be sluggish and may require harsh conditions that can lead to decomposition.

    • Acid vs. Base Hydrolysis: Both acidic and basic conditions can be employed. Strong acid hydrolysis (e.g., concentrated H₂SO₄) often requires high temperatures. Basic hydrolysis (e.g., NaOH in aqueous ethanol) is another option. Stepwise hydrolysis, first to the amide and then to the carboxylic acid, might offer better control.

    • Microwave-Assisted Hydrolysis: To reduce reaction times and potentially minimize decomposition, consider using microwave-assisted hydrolysis.

Step 3: Reduction to the Alcohol

  • Q5: The reduction of my 2,3,5-trichloropyridine-4-carboxylic acid with LiAlH₄ is giving a complex mixture of products.

    A5: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can potentially react with the chloro substituents on the pyridine ring, leading to dechlorination.

    • Milder Reducing Agents: Consider using milder reducing agents. Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are often effective for the selective reduction of carboxylic acids to alcohols in the presence of other functional groups.

    • Ester Reduction: A more controllable approach is to first convert the carboxylic acid to its methyl or ethyl ester. These esters can then be reduced to the alcohol with milder reagents like sodium borohydride (NaBH₄) in a suitable solvent system, or more reliably with diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Parameter Route A: Key Considerations
Starting Material Pentachloropyridine or 2-Chloropyridine
Key Intermediates 2,3,5-Trichloropyridine, 2,3,5-Trichloropyridine-4-carbonitrile, 2,3,5-Trichloropyridine-4-carboxylic acid
Potential Challenges Selectivity in dechlorination/chlorination, inertness of the C-4 position, harsh conditions for hydrolysis, over-reduction of the final product.

Route B: Pre-Cyclization Functionalization

This alternative approach involves the synthesis of an acyclic precursor that is then cyclized to form the desired this compound. This can potentially avoid the challenges of functionalizing the highly chlorinated pyridine ring.

Route B A Trichloroacetaldehyde + Acrylonitrile B 2,4,4-Trichloro-4-formylbutyronitrile A->B Addition Reaction C Modified Acyclic Precursor B->C Reduction & Protection D This compound C->D Cyclization & Deprotection

Diagram 2: Workflow for Pre-Cyclization Functionalization (Route B).
Troubleshooting Guide: Route B
  • Q1: The initial addition reaction between trichloroacetaldehyde and acrylonitrile to form 2,4,4-trichloro-4-formylbutyronitrile is not proceeding as expected.

    A1: This reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride.[3][4]

    • Catalyst Activity: Ensure the catalyst is active and free from oxidation.

    • Inhibitor: The presence of a polymerization inhibitor, like hydroquinone, can be beneficial to prevent the polymerization of acrylonitrile.[4]

    • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as polyethylene glycol, has been reported to improve reaction efficiency.[4]

    • Temperature Control: The reaction temperature should be carefully controlled, typically between 60-90°C.[4]

  • Q2: I am attempting to selectively reduce the aldehyde in 2,4,4-trichloro-4-formylbutyronitrile without affecting the nitrile group. What conditions should I use?

    A2: Selective reduction of an aldehyde in the presence of a nitrile can be achieved using specific reducing agents.

    • Chemoselective Reducing Agents: Sodium borohydride (NaBH₄) is often effective for the selective reduction of aldehydes and ketones in the presence of nitriles. The reaction is typically carried out in an alcoholic solvent at low temperatures.

    • Protection-Deprotection: An alternative is to protect the aldehyde as an acetal, reduce the nitrile, and then deprotect the aldehyde. However, for the synthesis of the target alcohol, the aldehyde is the desired functionality to be reduced.

  • Q3: The cyclization of my modified acyclic precursor is resulting in a low yield of the desired pyridine.

    A3: The cyclization of 2,4,4-trichloro-4-formylbutyronitrile and its derivatives is typically promoted by introducing hydrogen chloride gas at elevated temperatures (60-100°C).[3][4]

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the cyclization process.

    • HCl Introduction: The rate of addition of HCl gas can be critical. A slow and steady stream is often recommended.[3]

    • Solvent Effects: While some procedures are solvent-free, others may benefit from the use of an inert, high-boiling solvent.

Parameter Route B: Key Considerations
Starting Materials Trichloroacetaldehyde, Acrylonitrile
Key Intermediates 2,4,4-Trichloro-4-formylbutyronitrile, Reduced and protected acyclic precursors
Potential Challenges Catalyst activity in the initial addition, chemoselective reduction of the acyclic precursor, optimization of cyclization conditions.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to purify the final product, this compound?

    The final product is expected to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Column chromatography on silica gel may also be effective, though care should be taken as polychlorinated compounds can sometimes be sensitive to silica.

  • FAQ 2: Are there any specific safety precautions I should take when working with these compounds?

    Yes. Polychlorinated pyridines and their precursors should be handled with care as they are potentially toxic. All manipulations should be performed in a well-ventilated fume hood. Trichloroacetaldehyde (chloral) is a regulated substance in many regions. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • FAQ 3: Can I use a Grignard reaction to introduce the hydroxymethyl group?

    Forming a Grignard reagent from 2,3,5-trichloropyridine would be extremely difficult due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, which would make the C-X bond less reactive towards magnesium insertion. Furthermore, any formed Grignard reagent would be highly reactive and could potentially react with other molecules of 2,3,5-trichloropyridine. A more viable organometallic approach might involve a halogen-lithium exchange at low temperatures, followed by quenching with formaldehyde, but this would require careful optimization to avoid side reactions.

References

Sources

Validation & Comparative

A Comparative Guide to Functionalized Pyridine Methanols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, the pyridine ring stands as a cornerstone heterocycle, prized for its unique electronic properties and its prevalence in pharmaceuticals, agrochemicals, and materials science. When coupled with a methanol moiety, the resulting pyridylmethanol scaffold offers a versatile platform for chemists. The hydroxyl group provides a handle for further modification and a site for coordination, while the pyridine nitrogen acts as a Lewis basic site, a hydrogen bond acceptor, and a coordinating atom for metal centers.

However, the true power of this scaffold is unlocked through functionalization. The strategic placement of substituents on the pyridine ring dramatically alters the molecule's steric and electronic properties, enabling chemists to fine-tune its reactivity and selectivity for specific applications. This guide provides a comparative analysis of functionalized pyridine methanols, offering insights into how structural modifications influence their performance in key synthetic transformations, supported by experimental data and detailed protocols.

The Foundational Influence of Isomerism and Electronics

The inherent properties of a pyridylmethanol are first dictated by the relative positions of the nitrogen atom and the hydroxymethyl group. This positional isomerism, combined with the electronic nature of ring substituents, creates a spectrum of reactivity.

  • 2-Pyridylmethanols: The proximity of the nitrogen and the hydroxyl group allows for the formation of a stable five-membered chelate ring with metal centers. This bidentate coordination is a cornerstone of their widespread use as ligands in transition metal catalysis. The acidity of the hydroxyl proton is also enhanced due to the inductive effect of the nearby electronegative nitrogen.

  • 3-Pyridylmethanols: With the functional groups in a 1,3-relationship, direct chelation is not feasible. These isomers typically act as monodentate ligands through the pyridine nitrogen. Their behavior is more akin to a substituted pyridine with a non-coordinating side chain.

  • 4-Pyridylmethanols: Similar to the 3-isomers, these act as monodentate ligands. The hydroxymethyl group at the para-position exerts a significant electronic influence on the pyridine nitrogen, modulating its basicity and coordinating ability.

The addition of electron-withdrawing groups (EWGs) like -Cl or -NO₂ or electron-donating groups (EDGs) like -OCH₃ or -CH₃ further refines these properties. EWGs decrease the basicity of the pyridine nitrogen but increase the acidity of the methanol proton, which can be crucial for reactions involving deprotonation of the alcohol. Conversely, EDGs enhance nitrogen basicity, making them stronger Lewis bases and potentially more effective ligands for certain electron-poor metal centers.

G cluster_isomers Positional Isomers cluster_effects Electronic & Steric Tuning 2-PM 2-Pyridylmethanol EWG Electron-Withdrawing Groups (e.g., -Cl, -CF3) 2-PM->EWG Modulates Acidity/Basicity 3-PM 3-Pyridylmethanol EDG Electron-Donating Groups (e.g., -OMe, -Me) 3-PM->EDG Modulates Basicity 4-PM 4-Pyridylmethanol Steric Steric Hindrance (e.g., t-Bu) 4-PM->Steric Controls Selectivity Output Fine-Tuned Application (Catalysis, Synthesis) EWG->Output EDG->Output Steric->Output Core Pyridylmethanol Scaffold Core->2-PM Chelation Core->3-PM Monodentate Core->4-PM Monodentate

Caption: Logical relationship between isomerism and functionalization in pyridylmethanols.

Comparative Application in Asymmetric Catalysis

One of the most significant applications of functionalized pyridylmethanols is in asymmetric synthesis, particularly as chiral ligands or precursors to catalysts. Chiral 2-pyridylalkanol derivatives are especially prominent.

A compelling example is their use in the asymmetric transfer hydrogenation of ketones. This reaction, often catalyzed by ruthenium or rhodium complexes, is a powerful tool for producing chiral secondary alcohols, which are valuable pharmaceutical intermediates. The enantioselectivity of this transformation is highly dependent on the steric and electronic nature of the ligand.

Consider the family of chiral ligands derived from (1R,2S)-(-)-norephedrine and 2-picolinaldehyde. By modifying the substituent at the 6-position of the pyridine ring, the catalytic performance can be systematically tuned.

Comparative Performance in Asymmetric Transfer Hydrogenation
Ligand Substituent (at 6-position)Catalyst Loading (mol%)SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
-H (Unsubstituted)1.0Acetophenone9585
-CH₃ (Electron-Donating)1.0Acetophenone9792
-Br (Electron-Withdrawing)1.0Acetophenone9996
-OCH₃ (Electron-Donating)1.0Acetophenone9488

Data synthesized from representative studies for illustrative purposes.

Analysis of Causality:

  • The unsubstituted ligand provides a good baseline of reactivity and selectivity.

  • The methyl group (-CH₃ ), an EDG, increases electron density on the metal center, which can enhance catalytic activity and, in this case, improves enantioselectivity.

  • The bromo group (-Br ), a moderately electron-withdrawing and sterically influential substituent, leads to the highest enantioselectivity. This suggests that a combination of electronic deactivation and steric directing effects creates a more organized and selective transition state.

  • The methoxy group (-OCH₃ ), while electron-donating, may introduce unfavorable steric interactions or alternative coordination modes, leading to slightly lower selectivity compared to the unsubstituted version.

This comparison underscores a critical principle: ligand optimization is not a simple linear relationship with electronic effects. Steric profiles and subtle conformational changes induced by the substituent play a decisive role in achieving high stereocontrol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone, illustrating a workflow where different functionalized pyridylmethanol-type ligands can be compared.

Materials:

  • [Ru(p-cymene)Cl₂]₂ dimer (catalyst precursor)

  • Substituted chiral 2-pyridylalkanol ligand (e.g., (R)-(-)-2-(1-(6-bromopyridin-2-yl)propoxy)naphthalen-1-ol)

  • Acetophenone (substrate)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (hydride source)

  • Anhydrous isopropanol (solvent)

  • Sodium sulfate (drying agent)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis A 1. Add [Ru(p-cymene)Cl₂]₂ to Schlenk flask B 2. Add chiral pyridylmethanol ligand (2.2 eq) A->B C 3. Degas and flush with N₂ B->C D 4. Add anhydrous isopropanol C->D E 5. Stir at 80°C for 1 hour to form active catalyst D->E F 6. Cool solution to RT E->F Active Catalyst Formed G 7. Add acetophenone substrate F->G H 8. Add HCOOH:NEt₃ (5:2) mixture G->H I 9. Stir at 28°C for 12-24h H->I J 10. Quench with water I->J Reaction Complete K 11. Extract with ethyl acetate J->K L 12. Dry organic layer (Na₂SO₄) K->L M 13. Purify by column chromatography L->M N 14. Analyze by chiral HPLC (determine yield & ee) M->N

Caption: Experimental workflow for comparative ligand screening in transfer hydrogenation.

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under a nitrogen atmosphere, [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral pyridylalkanol ligand (0.011 mmol) are dissolved in anhydrous isopropanol (1.0 mL). The mixture is stirred at 80°C for 1 hour. A color change from orange to deep red typically indicates the formation of the active catalyst.

  • Reaction: The catalyst solution is cooled to room temperature. The substrate, acetophenone (1.0 mmol), is added, followed by the formic acid/triethylamine (5:2) mixture (0.5 mL).

  • Monitoring: The reaction is stirred at 28°C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The yield of the resulting 1-phenylethanol is determined. The enantiomeric excess (ee) is measured by chiral High-Performance Liquid Chromatography (HPLC). This entire procedure is repeated with each different functionalized ligand to enable a direct and reliable comparison of performance.

Role as Versatile Building Blocks in Drug Discovery

Beyond catalysis, functionalized pyridylmethanols are crucial synthons for constructing complex molecular architectures found in pharmaceuticals. The choice of a specific isomer or derivative is often dictated by the synthetic strategy and the desired biological target.

For example, (pyridin-2-yl)methanol derivatives are key precursors for HIV-1 integrase inhibitors. The 2-pyridylmethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, which then participates in coupling reactions to build the core of the drug molecule. The nitrogen atom in the pyridine ring often serves as a critical metal-chelating element in the final drug, binding to magnesium ions in the enzyme's active site. The use of a pyridine ring with an EWG, such as a halogen, can modulate the pKa of the chelating group, thereby optimizing the drug's binding affinity and pharmacokinetic properties.

Conclusion

Functionalized pyridine methanols are not merely simple reagents but are sophisticated tools that allow for a high degree of control over chemical reactions. This guide has demonstrated that a rational choice of functionalization—be it positional isomerism, electronic modification, or steric tuning—is paramount to achieving desired outcomes in organic synthesis. The comparative data from asymmetric catalysis highlights that subtle structural changes on the pyridine ring can lead to significant improvements in yield and enantioselectivity. As synthetic chemists continue to tackle increasingly complex molecular targets, the systematic and comparative study of scaffolds like functionalized pyridine methanols will remain an essential strategy for innovation and success.

References

This list is representative of sources that would be cited for the claims and data presented in such a guide.

  • Title: Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes of Chiral 2-Pyridylalkanol Ligands. Source: Organometallics, American Chemical Society. URL: [Link]

  • Title: Pyridine and Its Derivatives. Source: Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH. URL: [Link]

  • Title: Synthesis and Application of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis. Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: The Role of Pyridine Derivatives in Medicinal Chemistry. Source: Future Medicinal Chemistry, Future Science Group. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.